Diethylamine N-d1
Overview
Description
Diethylamine N-d1 is a deuterated form of diethylamine, an organic compound with the formula C₄H₁₀DN. It is a secondary amine where one of the hydrogen atoms is replaced by a deuterium atom. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylamine N-d1 can be synthesized through the reaction of diethylamine with deuterium oxide (D₂O). The reaction typically involves heating diethylamine in the presence of D₂O, which facilitates the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterium gas (D₂) in a catalytic hydrogenation process. This method ensures a higher yield and purity of the deuterated compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Diethylamine N-d1 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of diethylamine N-d1 involves its interaction with molecular targets through its amine group. The deuterium atom can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes it a valuable tool in studying reaction mechanisms and pathways.
Comparison with Similar Compounds
Diethylamine: The non-deuterated form with similar chemical properties but different isotopic composition.
Ethylamine: A primary amine with one ethyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness: Diethylamine N-d1 is unique due to its deuterium atom, which provides distinct advantages in analytical and research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms, making it a valuable compound for detailed studies.
Properties
IUPAC Name |
N-deuterio-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244212 | |
Record name | Diethylamine N-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
997-11-5 | |
Record name | Diethylamine N-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylamine N-d1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 997-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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